molecular formula C10H9NO2 B108830 1-Phenylpyrrolidine-2,4-dione CAS No. 114473-81-3

1-Phenylpyrrolidine-2,4-dione

Cat. No. B108830
M. Wt: 175.18 g/mol
InChI Key: YCWRLBFFWYMHAQ-UHFFFAOYSA-N
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Description

1-Phenylpyrrolidine-2,4-dione is a chemical compound that serves as a core structure for various derivatives with potential applications in medicinal chemistry and materials science. The phenyl group attached to the pyrrolidine dione moiety can influence the physical, chemical, and biological properties of the compound, making it a versatile scaffold for further functionalization .

Synthesis Analysis

The synthesis of 1-Phenylpyrrolidine-2,4-dione derivatives can be achieved through various synthetic routes. For instance, the reaction of N-arylbenzenecarboximidamides with succinic anhydride has been reported to yield (Z)-1-phenyl(arylamino)methylpyrrolidine-2,5-diones in good yields . Additionally, the condensation of corresponding succinic acid with substituted anilines, improved by microwave irradiation, has been used to synthesize 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones . Multicomponent reactions involving N-isocyaniminotriphenylphosphorane, aldimines, and Meldrum's acid have also been employed to synthesize N-aminopyrrolidine-2,5-diones .

Molecular Structure Analysis

The molecular structure of 1-Phenylpyrrolidine-2,4-dione derivatives has been explored using various analytical techniques. X-ray diffraction studies have confirmed the structures of synthesized compounds, such as racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione . Density functional theory (DFT) calculations have been performed to study the structure-activity relationship of these molecules, providing insights into their molecular geometry and electronic properties .

Chemical Reactions Analysis

1-Phenylpyrrolidine-2,4-dione derivatives undergo a variety of chemical reactions. They can condense with carboxyl compounds to afford arylidene derivatives or react with primary amines to yield substituted amino derivatives . These compounds can also participate in multicomponent reactions to form N-aminopyrrolidine-2,5-diones . Furthermore, they can undergo reductive cyclization to form pyrrolo[3,4-b]quinolines or react with ethyl β-aminocrotonoate to yield pyrrolo[3,4-b]pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Phenylpyrrolidine-2,4-dione derivatives are influenced by their molecular structure. For example, the presence of dihalo-substituents on the benzene moiety has been found to be essential for high antifungal activity . The molecular electrostatic potential (MEP) maps of these compounds have been analyzed to predict their chemical activity, and their photoluminescent properties have been investigated for potential electronic applications . The thermal stability of these compounds has also been reported, with some showing high thermal stability in an open atmosphere .

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Synthesis and Biological Activities : Novel derivatives of 1-Phenylpyrrolidine-2,4-dione exhibit significant antimicrobial and antifungal activities. A study synthesized 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones and found some compounds with promising in vitro antifungal activities, particularly against a broad spectrum of fungi. The structure-activity relationship of these molecules was also analyzed through density functional theory calculations (Cvetković et al., 2019).

  • Structure-Activity Relationship in Antifungal Effect : Another study focused on the relationship between chemical structure and antifungal activity of benzene ring substituents in 1-phenylpyrrolidine-2,5-diones. It identified key structural features essential for the antifungal effect, such as the presence of an intact-NCO group and benzene moiety (Park et al., 1997).

Enzyme Inhibition and Biological Screening

  • Inhibition of Oestrone Sulphatase : Research on dialkyl 3-phenylpyrrolidine-2, 5-diones led to the development of potential steroid sulphatase inhibitors. These compounds were designed to bind to the active site of the enzyme and resist hydrolysis (Hassanzadeh et al., 2006).

  • Structural Investigations for Bioactive Molecules : Studies on 3-acylpyrrolidine-2,4-diones, a group that includes 1-Phenylpyrrolidine-2,4-dione, have revised the structures of several natural products. These compounds exhibit various bioactivities, and their structural investigations help in understanding their biological interactions (Nolte et al., 1980).

Chemical Synthesis and Applications

  • Enantiodivergent Synthesis : The enantiodivergent preparation of derivatives of 1-Phenylpyrrolidine-2,4-dione has been described for applications in chemical synthesis, demonstrating the versatility of this compound (Camps et al., 2007).

  • Stereoselective Reduction Studies : Research on the stereoselective reduction of derivatives of 1-Phenylpyrrolidine-2,4-dione provides insights into the mechanisms of chemical reactions crucial for synthesizing natural bioactive compounds (Jumali et al., 2017).

Agricultural and Biological Implications

  • Antifungal Activity in Agriculture : Studies have shown that derivatives of 1-Phenylpyrrolidine-2,5-dione, particularly those with dihalo-substituents on the benzene moiety, exhibit high antifungal activity against pathogens affecting crops. This makes them potential candidates for agricultural fungicides (Fujinami et al., 1972).

Safety And Hazards

1-Phenylpyrrolidine-2,4-dione has several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding inhalation, contact with skin, and if swallowed .

Future Directions

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-phenylpyrrolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-9-6-10(13)11(7-9)8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWRLBFFWYMHAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CN(C1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347671
Record name 1-Phenyl-2,4-pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylpyrrolidine-2,4-dione

CAS RN

114473-81-3
Record name 1-Phenyl-2,4-pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylpyrrolidine-2,4-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
DD Ellis, AL Spek - Acta Crystallographica Section C: Crystal …, 2001 - scripts.iucr.org
Analysis of C12H11NO3 revealed a coplanar N-substituted phenyl group on a pyrrolidine ring with two keto moieties and a hydroxyethylidene functionality. The hydroxy group forms …
Number of citations: 12 scripts.iucr.org
H Xu, YQ Zhu - Acta Crystallographica Section E: Structure Reports …, 2010 - scripts.iucr.org
In the title compound, C18H20N2O3, the dihedral angle between the indole ring system (rms deviation = 0.018 Å) and the hydroxymethylenepyrrolidine-2,4-dione plane (rms deviation …
Number of citations: 7 scripts.iucr.org
GS Yu, HZ Xu, YQ Zhu - Acta Crystallographica Section E: Structure …, 2007 - scripts.iucr.org
The title compound, C18H23NO5, is a potential potent new herbicide containing the pyrrolidine-2,4-dione ring system. In the crystalline state, the molecular skeleton contains one enol …
Number of citations: 1 scripts.iucr.org
SY Liu, HZ Xu, YQ Zhu - Acta Crystallographica Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C16H19NO4, a potent new herbicide, the dihedral angle between the benzene and pyrrolidine rings is 11.09 (8). Intramolecular O—H⋯O and C—H⋯O hydrogen …
Number of citations: 10 scripts.iucr.org
V Gupta, KS Carroll - Chemical Science, 2016 - pubs.rsc.org
Oxidation of a protein cysteine thiol to sulfenic acid, termed S-sulfenylation, is a reversible post-translational modification that plays a crucial role in regulating protein function and is …
Number of citations: 118 pubs.rsc.org
H Xu, Y Zhu, Y Xiao, R Zhu - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
The title compound, C18H23NO5, a potential herbicide, has an enol group that is intramolecularly hydrogen bonded to a keto O atom. The dihedral angle between the six-membered …
Number of citations: 9 scripts.iucr.org
HZ Xu - Acta Crystallographica Section E: Structure Reports …, 2006 - scripts.iucr.org
The title compound, C16H19NO5, is a potent new herbicide containing the pyrrolidine-2,4-dione ring system. In the crystalline state, the molecular skeleton contains one enol grouping, …
Number of citations: 3 scripts.iucr.org
YQ Zhu, HB Song, JR Li, CS Yao, FZ Hu… - … Section E: Structure …, 2004 - scripts.iucr.org
The title compound, C18H15NO3, is a potent new herbicide containing the pyrrolidine-2,4-dione ring system. In the crystalline state, the molecular skeleton contains one enol hydrogen-…
Number of citations: 7 scripts.iucr.org
YQ Zhu, HB Song, CS Yao, Y Gao, FZ Hu… - … Section E: Structure …, 2004 - scripts.iucr.org
The title compound, C15H17NO4, is a potent new herbicide containing the pyrrolidine-2,4-dione ring system. In the crystalline state, the molecular skeleton contains one enol grouping, …
Number of citations: 7 scripts.iucr.org
HZ Xu - Acta Crystallographica Section E: Structure Reports …, 2005 - scripts.iucr.org
The title compound, C18H23NO3, is a potent new herbicide containing the pyrrolidine-2,4-dione ring system. In the crystalline state, the molecular skeleton contains a hydrogen-bonded …
Number of citations: 4 scripts.iucr.org

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